molecular formula C14H19NO4 B337472 3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B337472
M. Wt: 265.3 g/mol
InChI Key: XENHVEGRCFKEIE-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.312. It is known for its unique structure, which includes a benzamide core substituted with dimethoxy groups and a tetrahydro-2-furanylmethyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with tetrahydro-2-furanylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure with an ethoxy group instead of dimethoxy groups.

    4-MEO-N-(2,2,2-trichloro-1-((tetrahydro-2-furanylmethyl)amino)ethyl)benzamide: Contains a trichloroethyl group.

    4-tert-butyl-N-(2-furylmethyl)benzamide: Features a tert-butyl group and a furylmethyl moiety.

Uniqueness

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide is unique due to its specific combination of dimethoxy groups and a tetrahydro-2-furanylmethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C14H19NO4/c1-17-12-6-5-10(8-13(12)18-2)14(16)15-9-11-4-3-7-19-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,15,16)

InChI Key

XENHVEGRCFKEIE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)OC

solubility

35.7 [ug/mL]

Origin of Product

United States

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